TG6-10-1

描述

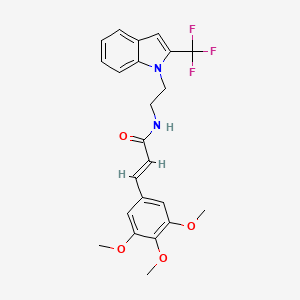

Structure

3D Structure

属性

IUPAC Name |

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOECAJFJFUFC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TG6-10-1: A Deep Dive into its Mechanism of Action as a Selective EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG6-10-1 is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the EP2 receptor, the downstream signaling consequences of this interaction, and its effects in preclinical models of neurological disorders. The information presented is intended to support further research and development of this compound and other EP2-targeted therapeutics.

Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the EP2 receptor.[1][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[4] this compound binds to the EP2 receptor and competitively inhibits the binding of PGE2, thereby preventing receptor activation and downstream signaling.

Quantitative Analysis of this compound Binding and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The equilibrium dissociation constant (KB) for the antagonist-receptor complex is a key measure of its potency.

| Parameter | Value | Assay System | Reference |

| KB | 17.8 nM | Schild regression analysis in C6 glioma cells overexpressing human EP2 receptor |

The selectivity of this compound for the EP2 receptor over other prostanoid receptors is crucial for its targeted therapeutic effects and minimizing off-target side effects.

| Receptor | Selectivity Fold (over EP2) | Reference |

| EP3, EP4, IP | >300 | |

| EP1 | 100 | |

| FP, TP | 25 | |

| DP1 | 10 |

At a concentration of 10 µM, this compound shows minimal inhibition of COX-1 (7%) and COX-2 (14%) enzymes, and the leukotriene B4 receptor BLT1 (1%). Furthermore, it has been shown to have negligible effects on a panel of 40 other enzymes, ion channels, receptors, and neurotransmitter transporters at concentrations up to 10 µM.

Downstream Signaling Pathways Modulated by this compound

Activation of the EP2 receptor by PGE2 initiates a signaling cascade that primarily involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. This compound, by blocking the initial step of PGE2 binding, effectively inhibits this entire signaling pathway.

References

- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

In-Depth Technical Guide: TG6-10-1 as a Selective EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four G protein-coupled receptor subtypes, EP1-4. The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in promoting inflammation and its involvement in various disease states. This document provides a comprehensive technical overview of TG6-10-1, a potent and selective competitive antagonist of the human EP2 receptor. We will delve into its pharmacological properties, the underlying signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a deeper understanding of this important research compound.

Introduction to this compound

This compound is a small molecule antagonist designed for high selectivity and potency at the human EP2 receptor.[1][2][3][4] It has been developed as a tool compound for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of the EP2 receptor. Its favorable pharmacokinetic profile makes it suitable for animal studies, where it has demonstrated significant anti-inflammatory and neuroprotective effects.[1]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo experiments. Key quantitative data are summarized in the tables below.

Binding Affinity and Potency

This compound acts as a competitive antagonist at the EP2 receptor. Its binding affinity has been determined through Schild regression analysis.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| KB | 17.8 nM | Schild Regression Analysis |

Selectivity Profile

This compound exhibits high selectivity for the EP2 receptor over other human prostanoid receptors.

Table 2: Selectivity of this compound for Human Prostanoid Receptors

| Receptor | Selectivity Fold (over EP2) | Reference |

| EP1 | >100-fold | |

| EP3 | >300-fold | |

| EP4 | >300-fold | |

| DP1 | >10-fold | |

| FP | >25-fold | |

| IP | >300-fold | |

| TP | >25-fold |

Off-Target Activity

The compound has been screened against a panel of other receptors, ion channels, and enzymes to assess its off-target activity.

Table 3: Off-Target Activity of this compound

| Target | Activity | Concentration | Reference |

| 5-HT2B Receptor | IC50 = 7.5 µM | 10 µM | |

| COX-1 | 7% inhibition | 10 µM | |

| COX-2 | 14% inhibition | 10 µM | |

| BLT1 | 1% inhibition | 10 µM | |

| Panel of 40 enzymes, ion channels, receptors, and transporters | Negligible effect | >10 µM |

Pharmacokinetic Properties

This compound displays a pharmacokinetic profile that allows for its use in in vivo animal models.

Table 4: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, i.p.)

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) | ~1.6 hours | |

| Brain:Plasma Ratio | 1.6 |

Mechanism of Action and Signaling Pathways

EP2 Receptor Signaling

The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which phosphorylate downstream targets, leading to various cellular responses, including gene transcription and modulation of inflammatory processes.

Antagonistic Action of this compound

This compound acts as a competitive antagonist, binding to the EP2 receptor at the same site as PGE2 but without activating it. By occupying the receptor, this compound prevents PGE2 from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP and subsequent cellular responses.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of receptor antagonists. The following sections outline the key experimental protocols used to evaluate this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the EP2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP2 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold for harvesting.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution at a fixed concentration (typically at or below its Kd).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (e.g., 20-50 µg protein per well).

-

Increasing concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

Radioligand solution.

-

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (TR-FRET)

This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking EP2 receptor signaling.

Materials:

-

Cells overexpressing the human EP2 receptor (e.g., C6 glioma cells).

-

Cell culture medium.

-

PGE2 (agonist).

-

This compound stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

TR-FRET cAMP assay kit (e.g., from Cisbio or PerkinElmer).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture cells expressing the EP2 receptor to an appropriate density.

-

Cell Plating: Seed the cells into a 384-well white plate and culture overnight.

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30-40 minutes) at room temperature to allow for cAMP accumulation.

-

Cell Lysis and Detection: Add the TR-FRET assay reagents (lysis buffer containing the donor and acceptor fluorophores) according to the manufacturer's protocol.

-

Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor/donor emission).

-

Normalize the data to the controls (basal and stimulated).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Schild Regression Analysis

This analysis is used to determine if an antagonist is competitive and to calculate its equilibrium dissociation constant (KB).

Objective: To characterize the nature of antagonism of this compound at the EP2 receptor.

Procedure:

-

Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP accumulation) to generate a dose-response curve for the agonist (PGE2) in the absence of the antagonist.

-

Generate Shifted Dose-Response Curves: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.

-

Determine EC50 Values: Calculate the EC50 of the agonist for each antagonist concentration.

-

Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio (DR) using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

Data Analysis:

-

Perform a linear regression on the Schild plot.

-

A slope that is not significantly different from 1.0 indicates competitive antagonism.

-

The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2). The KB can then be calculated as 10-pA2.

-

References

The EP2 Antagonist TG6-10-1: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its role in promoting inflammation and its involvement in various disease states. TG6-10-1 is a potent and selective competitive antagonist of the EP2 receptor, demonstrating significant therapeutic potential in preclinical models of neurological disorders and systemic inflammation. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and drug development efforts.

Pharmacological Properties of this compound

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human EP2 receptor with a competitive antagonist mechanism of action. Its selectivity has been rigorously evaluated against other prostanoid receptors, demonstrating a favorable profile for targeted therapeutic intervention.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Reference |

| EP2 Receptor Binding Affinity (Kb) | 17.8 nM | [1] |

| Selectivity vs. Human EP1 Receptor | ~100-fold | [1][2] |

| Selectivity vs. Human EP3 Receptor | >300-fold | [1][2] |

| Selectivity vs. Human EP4 Receptor | >300-fold | |

| Selectivity vs. Human DP1 Receptor | ~10-fold | |

| Selectivity vs. Human FP Receptor | ~25-fold | |

| Selectivity vs. Human IP Receptor | >300-fold | |

| Selectivity vs. Human TP Receptor | ~25-fold |

In Vitro Efficacy

The antagonistic activity of this compound at the EP2 receptor has been confirmed in cell-based functional assays. This compound effectively blocks PGE2-induced cyclic adenosine monophosphate (cAMP) accumulation, a key downstream signaling event of EP2 receptor activation. In SH-SY5Y cells, this compound robustly blocks cAMP accumulation induced by 10 µM PGE2 in a concentration-dependent manner.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in multiple animal models of disease, primarily focusing on neuroinflammation and its consequences.

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Key Findings | Reference(s) |

| Mouse Pilocarpine Model of Status Epilepticus | - Improved 1-week survival from 60% to 90%- Accelerated recovery of lost weight- Reduced neuroinflammation and opening of the blood-brain barrier- Decreased neurodegeneration in the hippocampus | |

| Rat Diisopropyl Fluorophosphate (DFP) Model of Status Epilepticus | - Reduced neurodegeneration in the hippocampus- Blunted the inflammatory cytokine burst- Reduced microglial activation- Decreased weight loss | |

| Mouse Lipopolysaccharide (LPS) Model of Systemic Inflammation | - Promoted recovery of body weight- Mitigated neuroinflammation (reduced inflammatory cytokines and microgliosis)- Prevented the loss of synaptic proteins- Ameliorated depression-like behavior and memory loss |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound possesses properties suitable for in vivo research.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Plasma Half-life (t1/2) | ~1.6 hours | 5 mg/kg, i.p. | |

| Brain-to-Plasma Ratio | 1.6 | 5 mg/kg, i.p. |

Signaling Pathways

The EP2 receptor is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac), which mediate various downstream cellular responses. This compound acts by competitively blocking the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade.

Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Schild Regression Analysis for Kb Determination

This protocol is used to determine the equilibrium dissociation constant (Kb) of a competitive antagonist.

-

Cell Culture: Culture cells stably expressing the human EP2 receptor (e.g., HEK293 or C6-glioma cells) in appropriate media.

-

Antagonist Pre-incubation: Seed cells in a multi-well plate. Pre-incubate the cells with increasing concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes) at room temperature.

-

Agonist Stimulation: Add increasing concentrations of the agonist (PGE2) to the wells.

-

Incubation: Incubate the plate for a period sufficient to achieve a stable response (e.g., 30-40 minutes) at room temperature.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or luminescence-based).

-

Data Analysis: Construct concentration-response curves for PGE2 in the presence of different concentrations of this compound. Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value, from which the Kb can be calculated (Kb = 10-pA2).

Caption: Workflow for Schild Regression Analysis.

In Vivo Mouse Pilocarpine Model of Status Epilepticus

This model is used to evaluate the neuroprotective effects of this compound.

-

Animal Preparation: Use adult male mice (e.g., C57BL/6).

-

Induction of Status Epilepticus (SE): Administer pilocarpine (e.g., 280-380 mg/kg, i.p.) to induce seizures. To reduce peripheral cholinergic effects, pre-treat with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine.

-

Monitoring: Observe mice for seizure activity using a modified Racine scale. SE is characterized by continuous seizure activity.

-

Termination of SE: After a defined period of SE (e.g., 60 minutes), terminate the seizures with an anticonvulsant such as diazepam (10 mg/kg, i.p.) or pentobarbital (30 mg/kg, i.p.).

-

This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at specific time points post-SE onset (e.g., 4, 21, and 30 hours).

-

Outcome Measures: Monitor survival, body weight, and functional recovery. At the end of the study period (e.g., 4 or 7 days post-SE), collect brain tissue for histological analysis of neurodegeneration and neuroinflammation (e.g., Fluoro-Jade B staining, Iba1 immunohistochemistry).

Caption: Experimental Workflow for the Mouse Pilocarpine Model.

In Vivo Mouse LPS Model of Systemic Inflammation

This model is used to assess the anti-inflammatory and neuroprotective effects of this compound in the context of systemic inflammation.

-

Animal Preparation: Use adult male mice.

-

Induction of Systemic Inflammation: Administer lipopolysaccharide (LPS) from E. coli (e.g., 3-5 mg/kg, i.p.).

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p. or s.c.) or vehicle at a specific time point relative to the LPS injection (e.g., 0.5 hours after).

-

Outcome Measures:

-

Short-term (molecular studies): Euthanize mice at various time points (e.g., 0.5 to 8 hours) after LPS injection. Collect brain tissue to measure mRNA and protein levels of inflammatory mediators (e.g., COX-2, IL-6, TNF-α) and synaptic proteins.

-

Long-term (behavioral studies): Monitor body weight and perform behavioral tests to assess cognitive function (e.g., novel object recognition test) and depressive-like behavior (e.g., sucrose preference test) at later time points.

-

Caption: Experimental Workflow for the Mouse LPS Model.

Conclusion

This compound is a well-characterized, potent, and selective EP2 receptor antagonist with a promising preclinical profile. Its ability to mitigate neuroinflammation and neuronal damage in various disease models highlights its potential as a therapeutic agent for a range of disorders, including epilepsy and sepsis-associated encephalopathy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of pharmacology and drug development, facilitating further investigation into the therapeutic applications of EP2 receptor antagonism.

References

TG6-10-1's role in neuroinflammation and neurodegeneration.

An In-depth Technical Guide on the Role of TG6-10-1 in Neuroinflammation and Neurodegeneration

Introduction

This compound is a potent, selective, and competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] It is a cell-permeable, non-prostanoid small molecule that has emerged as a critical tool for investigating the role of the EP2 receptor in various pathological processes, particularly neuroinflammation and neurodegeneration.[2][4] The induction of cyclooxygenase-2 (COX-2) and the subsequent production of PGE2 are hallmark features of inflammation. PGE2 exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP2 receptor is widely expressed in the brain and has been implicated in mediating the detrimental effects of inflammation in the central nervous system (CNS). This guide provides a comprehensive overview of this compound, its mechanism of action, and its effects in preclinical models of neuroinflammation and neurodegeneration.

Mechanism of Action: Antagonism of the EP2 Receptor

This compound functions by competitively blocking the EP2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of PGE2. The EP2 receptor is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can then activate multiple downstream effectors, including Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac). These pathways are believed to mediate both neuroprotective and neurotoxic effects, depending on the cellular context. In glial cells, particularly microglia, EP2 activation is linked to the upregulation of inflammatory mediators, contributing to secondary neurotoxicity. By blocking this initial step, this compound prevents the activation of these downstream pathways.

Pharmacokinetics and Selectivity

This compound possesses a favorable pharmacokinetic profile for in vivo studies, with good brain permeability. Its selectivity for the EP2 receptor over other prostanoid receptors is a key feature, minimizing potential off-target effects.

Table 1: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Plasma Half-life | 1.6 - 1.8 hours | Intraperitoneal (i.p.) | |

| Brain-to-Plasma Ratio | 1.6 | Intraperitoneal (i.p.) |

| Schild KB | 17.8 nM | N/A | |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Selectivity vs. EP2 | Reference |

|---|---|---|

| EP1 | ~100-fold | |

| EP3 | >300-fold | |

| EP4 | >300-fold | |

| DP1 | ~10-fold | |

| FP | ~25-fold | |

| IP | >300-fold | |

| TP | ~25-fold |

Selectivity is based on a comparison of Schild KB values.

This compound also showed negligible effects on a panel of 40 other enzymes, ion channels, and transporters, with the exception of weak inhibition of the serotonin 5-HT2B receptor (IC50 = 7.5 µM).

Role in Neuroinflammation

This compound has demonstrated significant anti-inflammatory effects in multiple preclinical models of CNS injury and disease.

Status Epilepticus (SE)

In a mouse model of pilocarpine-induced status epilepticus, systemic administration of this compound significantly blunted the induction of pro-inflammatory cytokines and chemokines, as well as markers of microglial and astroglial activation in the hippocampus.

Systemic Inflammation

In a mouse model of sepsis-associated encephalopathy induced by lipopolysaccharide (LPS), this compound treatment reduced the mRNA expression of pro-inflammatory genes in the hippocampus and inhibited the induction of COX-2 protein in the cortex.

Table 3: Anti-inflammatory Effects of this compound

| Model | Marker | Average Reduction | Reference |

|---|---|---|---|

| Pilocarpine-induced SE | Inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α, CCL2, etc.) | ~54% (mRNA) | |

| Pilocarpine-induced SE | Gliosis Markers (GFAP, S100B, Iba1, CD11b) | Significant blunting of induction | |

| LPS-induced Inflammation | Pro-inflammatory Genes (COX-2, IL-6, IL-1β, CCL2, TNF-α, iNOS) | ~25% (mRNA) |

| LPS-induced Inflammation | COX-2 Protein (Cortex) | ~54% | |

Role in Neurodegeneration

The anti-inflammatory actions of this compound are coupled with potent neuroprotective effects.

Neuroprotection in Status Epilepticus

Following pilocarpine-induced SE, treatment with this compound significantly reduced neurodegeneration in the CA1 and CA3 regions of the hippocampus and prevented cell loss in the hilus. This neuroprotection is associated with improved functional outcomes, including reduced mortality and accelerated weight recovery. Furthermore, this compound was found to prevent the breakdown of the blood-brain barrier, a key event in the pathology of SE.

Table 4: Neuroprotective Effects of this compound in Pilocarpine-induced SE

| Hippocampal Region | Reduction in Neurodegeneration Score | Reference |

|---|---|---|

| CA1 | 66% | |

| CA3 | 52% |

| Hilus | 55% | |

Preservation of Synaptic Integrity

In the LPS-induced inflammation model, which leads to long-term cognitive and affective impairments, this compound treatment prevented the loss of synaptic proteins and ameliorated depression-like behavior and memory loss.

Table 5: Functional Outcomes of this compound Treatment

| Model | Outcome | Result | Reference |

|---|---|---|---|

| Pilocarpine-induced SE | 1-Week Survival Rate | Increased from 60% to 90% | |

| Pilocarpine-induced SE | Weight Recovery | Accelerated | |

| Pilocarpine-induced SE | Blood-Brain Barrier Leakage | Nearly eliminated | |

| LPS-induced Inflammation | Depression-like Behavior | Ameliorated |

| LPS-induced Inflammation | Memory Deficit | Prevented | |

Experimental Protocols

Pilocarpine-Induced Status Epilepticus (SE) Model

-

Animals: C57BL/6 mice are typically used.

-

Induction of SE: Mice are pre-treated with a muscarinic receptor antagonist that does not cross the blood-brain barrier (e.g., methyl-scopolamine) to limit peripheral cholinergic effects. SE is then induced by a systemic injection of pilocarpine (e.g., 325 mg/kg, i.p.). Seizure activity is monitored, and SE is allowed to proceed for a defined period (e.g., 1 hour).

-

Termination of SE: Seizures are terminated with a GABA-A receptor agonist such as pentobarbital (30 mg/kg, i.p.).

-

This compound Administration: this compound (e.g., 5 mg/kg, i.p.) or vehicle is administered at specific time points post-SE onset. A common regimen involves injections at 4, 21, and 30 hours after the start of SE to align with the temporal pattern of COX-2 induction.

-

Endpoint Analysis: Tissues are collected at a set time point (e.g., 4 days post-SE) for analysis.

-

Neuroinflammation: Hippocampal mRNA levels of cytokines, chemokines, and glial markers are quantified using quantitative real-time PCR (qRT-PCR).

-

Neurodegeneration: Brain sections are stained with Fluoro-Jade, a fluorescent marker for degenerating neurons, to quantify cell death in hippocampal subregions.

-

Blood-Brain Barrier Integrity: Assessed by measuring the extravasation of serum albumin into the brain parenchyma via Western blot.

-

References

- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 Receptor Antagonist, this compound | 1415716-58-3 [sigmaaldrich.com]

- 3. This compound | EP2 antagonist3 | Probechem Biochemicals [probechem.com]

- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of TG6-10-1 in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG6-10-1 is a potent, selective, and brain-penetrant antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Emerging preclinical evidence strongly suggests its therapeutic potential in a range of Central Nervous System (CNS) disorders. By competitively inhibiting the EP2 receptor, this compound effectively mitigates neuroinflammatory cascades, reduces neuronal damage, and promotes functional recovery in various disease models. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications.

Introduction: The Role of the EP2 Receptor in CNS Pathologies

Neuroinflammation is a critical component in the pathophysiology of numerous CNS disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[1][2] Cyclooxygenase-2 (COX-2) is often upregulated in response to neuronal injury and stress, leading to an increase in the production of prostaglandins, most notably PGE2. PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a key mediator of pro-inflammatory and neurotoxic signaling pathways in the brain.[1][3] Activation of the EP2 receptor is associated with increased production of inflammatory cytokines and chemokines, microglial activation, and blood-brain barrier disruption, all of which contribute to neuronal damage and disease progression.[1]

This compound has been developed as a selective antagonist for the EP2 receptor, offering a targeted approach to modulate these detrimental inflammatory responses without the broad side effects associated with non-selective COX-2 inhibitors. Its favorable pharmacokinetic profile, including brain permeability, makes it a promising candidate for treating CNS disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Species | Dose and Route | Value | Reference |

| Plasma Half-life (t½) | Mouse | 5 mg/kg, i.p. | ~1.6 hours | |

| Rat | 10 mg/kg, i.p. | 1.9-2.5 hours | ||

| Brain-to-Plasma Ratio | Mouse | 5 mg/kg, i.p. | 1.6 | |

| Rat | 10 mg/kg, i.p. | 0.34-1.12 | ||

| Aqueous Solubility | - | - | 27 µM |

Table 2: In Vitro Receptor Selectivity and Potency of this compound

| Receptor | Parameter | Value (nM) | Fold Selectivity vs. EP2 | Reference |

| Human EP2 | KB | 17.8 | - | |

| Human DP1 | KB | - | ~10-fold | |

| Human EP1 | KB | - | ~100-fold | |

| Human FP | KB | - | ~25-fold | |

| Human TP | KB | - | ~25-fold | |

| Human EP3 | KB | - | >300-fold | |

| Human EP4 | KB | - | >300-fold | |

| Human IP | KB | - | >300-fold |

Table 3: Efficacy of this compound in Preclinical CNS Disorder Models

| Model | Species | Outcome Measure | This compound Effect | Reference |

| Pilocarpine-induced Status Epilepticus | Mouse | 1-week Survival Rate | Increased from 60% to 90% | |

| Hippocampal Neurodegeneration (CA1) | Reduced by 66% | |||

| Hippocampal Neurodegeneration (CA3) | Reduced by 52% | |||

| Hippocampal Neurodegeneration (Hilus) | Reduced by 55% | |||

| Inflammatory Cytokine/Chemokine mRNA | Reduced by an average of 54% | |||

| DFP-induced Status Epilepticus | Rat | Hippocampal Neurodegeneration | Significantly reduced | |

| Inflammatory Cytokine Burst | Blunted | |||

| Microglial Activation | Reduced | |||

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Infarct Volume | Significantly reduced | |

| Neurological Deficits | Improved functional recovery | |||

| Pro-inflammatory Cytokine Expression | Decreased | |||

| LPS-induced Systemic Inflammation | Mouse | Depressive-like Behavior | Ameliorated | |

| Memory Loss | Ameliorated | |||

| Neuroinflammation | Mitigated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro cAMP Accumulation Assay for EP2 Receptor Antagonism

This protocol is used to determine the potency and mechanism of action of this compound at the human EP2 receptor.

Cell Line: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2).

Methodology:

-

Cell Culture: Culture C6G-EP2 cells in appropriate media and conditions until they reach the desired confluency.

-

Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer.

-

Antagonist Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, or 10 µM) or vehicle for 10 minutes at room temperature.

-

Agonist Stimulation: Add increasing concentrations of PGE2 to the cell suspension to activate the EP2 receptor and incubate for 40 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

-

Data Analysis: Plot the concentration-response curves for PGE2 in the presence and absence of this compound. A rightward shift in the PGE2 concentration-response curve without a change in the maximal response indicates competitive antagonism. Perform a Schild regression analysis to determine the equilibrium dissociation constant (KB) of this compound.

Pilocarpine-Induced Status Epilepticus (SE) Model in Mice

This model is used to evaluate the neuroprotective and anti-inflammatory effects of this compound in the context of epilepsy.

Animal Model: Adult male C57BL/6 mice.

Methodology:

-

SE Induction: Induce status epilepticus by intraperitoneal (i.p.) injection of pilocarpine (e.g., 280 mg/kg).

-

SE Termination: After a defined period of SE (e.g., 60 minutes), terminate the seizures with an anticonvulsant such as pentobarbital (e.g., 30 mg/kg, i.p.).

-

This compound Administration: Begin treatment with this compound (e.g., 5 mg/kg, i.p.) or vehicle at a specific time point after SE onset (e.g., 4 hours). Administer subsequent doses at defined intervals (e.g., at 21 and 30 hours after SE onset) to align with the temporal pattern of COX-2 induction.

-

Outcome Measures:

-

Survival and Weight: Monitor animal survival and body weight daily for at least one week post-SE.

-

Neurodegeneration: At a predetermined time point (e.g., 4 days post-SE), perfuse the animals and collect brain tissue. Assess neuronal death in hippocampal subregions (CA1, CA3, hilus) using Fluoro-Jade staining.

-

Neuroinflammation: Measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CCL2, CCL3) in hippocampal tissue using quantitative real-time PCR (qRT-PCR).

-

Blood-Brain Barrier Integrity: Assess the leakage of serum albumin into the brain parenchyma via Western blot analysis of cortical tissue.

-

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model of focal cerebral ischemia is used to assess the therapeutic potential of this compound in stroke.

Animal Model: Adult male mice.

Methodology:

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament. The filament is inserted into the external carotid artery and advanced to the origin of the MCA.

-

Reperfusion: For a transient MCAO model, withdraw the filament after a specific duration of occlusion (e.g., 45 or 60 minutes) to allow for reperfusion.

-

This compound Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle at a clinically relevant time point after the onset of MCAO.

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate functional recovery using a standardized neurological deficit scoring system at various time points post-MCAO.

-

Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and collect their brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Inflammatory Marker Analysis: Measure the expression of pro-inflammatory cytokines in the ischemic hemisphere using methods such as qRT-PCR or ELISA.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is used to investigate the effects of this compound on neuroinflammation and associated behavioral deficits.

Animal Model: Adult male mice.

Methodology:

-

Inflammation Induction: Induce systemic inflammation by administering a single i.p. injection of lipopolysaccharide (LPS) (e.g., 3 or 5 mg/kg).

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, subcutaneous or i.p.) or vehicle at a specific time point relative to the LPS injection (e.g., 30 minutes after).

-

Outcome Measures:

-

Behavioral Tests: At various time points post-LPS administration, assess for depressive-like behavior using the sucrose preference test and for memory deficits using the novel object recognition test.

-

Neuroinflammatory Markers: At an early time point (e.g., 6 hours post-LPS), collect brain tissue and measure the expression of inflammatory genes and proteins (e.g., COX-2) in the cortex and hippocampus.

-

Synaptic Protein Analysis: Evaluate the levels of synaptic proteins (e.g., PSD-95) in brain tissue using Western blotting to assess synaptic integrity.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in blocking PGE2-mediated neuroinflammation.

Experimental Workflow for Preclinical Efficacy Testing

Caption: General experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion

This compound represents a promising, targeted therapeutic agent for a variety of CNS disorders characterized by a significant neuroinflammatory component. Its ability to selectively antagonize the EP2 receptor, coupled with its favorable pharmacokinetic profile, allows for the effective dampening of detrimental inflammatory cascades within the CNS. The preclinical data robustly support its neuroprotective and anti-inflammatory properties, demonstrating tangible benefits in models of status epilepticus, ischemic stroke, and systemic inflammation. Further investigation, including progression to clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human CNS diseases.

References

- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to TG6-10-1 and its Antagonistic Effect on Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound TG6-10-1, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It details the mechanism of action, impact on the PGE2 signaling pathway, quantitative pharmacological data, and relevant experimental protocols for researchers in neuroinflammation, oncology, and drug development.

Introduction: Prostaglandin E2 and its Signaling Network

Prostaglandin E2 (PGE2) is a principal lipid mediator derived from the cyclooxygenase (COX)-catalyzed metabolism of arachidonic acid.[1] It is a highly pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune modulation, and cancer.[1][2][3]

PGE2 exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2] These receptors couple to different intracellular signaling cascades:

-

EP1: Couples to Gq, leading to increased intracellular calcium.

-

EP2 and EP4: Couple to Gs, activating adenylyl cyclase (AC), which elevates intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activates Protein Kinase A (PKA).

-

EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.

The EP2 receptor is of particular interest as it is widely expressed in the brain and immune cells and has been implicated in neuroinflammation, neurodegeneration, and tumorigenesis.

This compound: A Selective EP2 Receptor Antagonist

This compound is a cell-permeable, small-molecule antagonist designed for high potency and selectivity against the EP2 receptor. Its development has provided a critical pharmacological tool to dissect the specific contributions of the EP2 signaling pathway in complex biological systems and to explore its therapeutic potential. This compound acts as a competitive antagonist, directly competing with PGE2 for binding to the EP2 receptor.

Mechanism of Action and Effect on PGE2 Signaling

The primary mechanism of action of this compound is the blockade of the PGE2/EP2 signaling axis. In its canonical pathway, the binding of PGE2 to the Gs-coupled EP2 receptor initiates a signaling cascade that results in the production of cAMP. This compound physically occupies the receptor's binding site, preventing PGE2 from activating it and thereby inhibiting the downstream signaling events. This blockade has been experimentally verified by demonstrating that this compound robustly inhibits PGE2-induced cAMP accumulation in cells engineered to express the human EP2 receptor.

The following diagram illustrates the canonical PGE2/EP2 signaling pathway.

By preventing the initial binding event, this compound effectively halts this entire cascade. The following diagram illustrates this inhibitory action.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantitatively characterized through various assays.

Table 1: Pharmacological Profile of this compound This table summarizes the binding affinity (Kb) and selectivity of this compound for the human EP2 receptor compared to other prostanoid receptors. The Kb value represents the equilibrium dissociation constant, with a lower value indicating higher binding affinity.

| Receptor Target | Parameter | Value | Selectivity vs. EP2 | Reference |

| EP2 | Kb | 17.8 nM | - | **** |

| EP1 | Kb | >1,780 nM | ~100-fold | |

| EP3 | Kb | >5,340 nM | >300-fold | |

| EP4 | Kb | >5,340 nM | >300-fold | |

| DP1 | Kb | ~178 nM | ~10-fold | |

| FP | Kb | ~445 nM | ~25-fold | |

| IP | Kb | >5,340 nM | >300-fold | |

| TP | Kb | ~445 nM | ~25-fold |

Data derived from Schild regression analysis in cell-based functional assays.

Table 2: Pharmacokinetic Properties of this compound in Mice This table outlines key pharmacokinetic parameters of this compound following intraperitoneal (i.p.) administration in mice.

| Parameter | Route | Dose | Value | Reference |

| Plasma Half-life (t½) | i.p. | 5 mg/kg | ~1.6 hours | |

| Brain:Plasma Ratio | i.p. | 5 mg/kg | 1.6 |

Table 3: In Vivo Effects of this compound on Inflammatory Gene Expression This table shows the significant reduction in the mRNA levels of key inflammatory mediators in the hippocampus of mice following pilocarpine-induced status epilepticus (SE) when treated with this compound.

| Gene | Biological Function | Average mRNA Reduction (%) | Reference |

| IL-1β | Pro-inflammatory cytokine | ~54% | |

| IL-6 | Pro-inflammatory cytokine | ~54% | |

| TNF-α | Pro-inflammatory cytokine | ~54% | |

| CCL2 (MCP-1) | Chemokine | ~54% | |

| CCL3 (MIP-1α) | Chemokine | ~54% | |

| CCL4 (MIP-1β) | Chemokine | ~54% | |

| CXCL10 (IP-10) | Chemokine | ~54% |

Reduction is calculated as the average blunting of SE-induced mRNA induction across all seven mediators.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

5.1 Protocol: cAMP Accumulation Assay (TR-FRET) This protocol is used to determine the functional antagonism of this compound at the EP2 receptor.

-

Cell Culture: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-EP2) are cultured in appropriate media and seeded into 384-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 10 minutes at room temperature.

-

Agonist Stimulation: Increasing concentrations of PGE2 are added to the wells to stimulate the EP2 receptor. The cells are then incubated for 40 minutes.

-

Cell Lysis and Detection: Cells are lysed using a buffer containing a FRET acceptor (e.g., cAMP-d2). Subsequently, a second lysis buffer containing a FRET donor (e.g., anti-cAMP-Cryptate antibody) is added.

-

Signal Measurement: After a 60-90 minute incubation at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with excitation at ~337 nm and dual emission reads at ~665 nm and ~590 nm.

-

Data Analysis: The ratio of the emission signals is calculated and used to determine the concentration of intracellular cAMP. The effect of this compound is observed as a rightward shift in the PGE2 concentration-response curve. Schild regression analysis is then used to calculate the Kb value, confirming competitive antagonism.

5.2 Protocol: In Vivo Pilocarpine-Induced Status Epilepticus (SE) Model This protocol describes an established mouse model for studying the neuroprotective and anti-inflammatory effects of this compound.

-

Animal Preparation: Adult male C57BL/6 mice are used for the study.

-

Induction of SE: Status epilepticus is induced by a single intraperitoneal (i.p.) injection of pilocarpine. Seizure activity is monitored and allowed to proceed for a set duration (e.g., 1 hour).

-

Termination of SE: Seizures are terminated with an injection of an anticonvulsant such as pentobarbital.

-

This compound Administration: A dosing regimen is initiated at a specific time point after the onset of SE. For example, mice are injected i.p. with this compound (5 mg/kg) or vehicle at 4, 21, and 30 hours after SE onset.

-

Endpoint Analysis: At a predetermined time (e.g., 4 days after SE), animals are euthanized. Brain tissue (specifically the hippocampus) is collected for subsequent analysis, including quantitative real-time PCR (qRT-PCR) for inflammatory gene expression and histological analysis (e.g., Fluoro-Jade staining) for neurodegeneration.

Conclusion

This compound is a highly valuable research tool, characterized as a potent and selective competitive antagonist of the EP2 receptor. By effectively inhibiting the PGE2/EP2/cAMP signaling pathway, it has been shown to significantly reduce neuroinflammation and provide neuroprotection in preclinical models of neurological disorders. The quantitative data on its pharmacological profile and its demonstrated in vivo efficacy underscore the therapeutic potential of targeting the EP2 receptor. The detailed protocols provided herein offer a foundation for further investigation into the multifaceted roles of EP2 signaling in health and disease.

References

- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vivo Efficacy of TG6-10-1 in Rodent Models of Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2. Extensive preclinical research has demonstrated its significant therapeutic potential in rodent models of status epilepticus (SE), a prolonged and severe form of seizure. Notably, this compound does not exhibit acute anticonvulsant properties. Instead, its primary efficacy lies in its neuroprotective and anti-inflammatory actions following SE. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, detailing its effects on key pathological outcomes, the experimental protocols used in these studies, and its underlying mechanism of action.

Mechanism of Action: EP2 Receptor Antagonism

This compound competitively inhibits the EP2 receptor, a G protein-coupled receptor for PGE2.[1][2] In the context of epilepsy, particularly following status epilepticus, the cyclooxygenase-2 (COX-2) enzyme is upregulated, leading to increased production of PGE2 in the brain.[3][4] This surge in PGE2 is a critical mediator of neuroinflammation and neuronal injury.[1] By blocking the EP2 receptor, this compound mitigates the detrimental downstream effects of PGE2 signaling, including the production of inflammatory cytokines and chemokines, glial activation, and blood-brain barrier breakdown. This mechanism is distinct from traditional anticonvulsant drugs that directly target neuronal excitability.

Signaling Pathway of this compound in Neuroinflammation

Caption: Mechanism of action of this compound in mitigating SE-induced neuropathology.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in multiple rodent models of status epilepticus, primarily the pilocarpine-induced SE model in mice and the diisopropyl fluorophosphate (DFP)-induced SE model in rats. The following tables summarize the key quantitative findings from these studies.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Species | Dose & Route | Value | Reference |

| Half-life (t½) | Mouse | 5 mg/kg, i.p. | ~1.6 hours | |

| Brain:Plasma Ratio | Mouse | 5 mg/kg, i.p. | 1.6 | |

| Half-life (t½) | Rat | 10 mg/kg, i.p. | 1.9 - 2.5 hours | |

| Brain:Plasma Ratio | Rat | 10 mg/kg, i.p. | 0.34 - 1.12 |

Table 2: Efficacy of this compound in Mouse Pilocarpine-Induced SE Model

| Outcome Measure | Treatment Protocol | Vehicle Control | This compound Treated | % Improvement | Reference |

| 1-Week Survival | 5 mg/kg, i.p. at 4, 21, 30h post-SE | 60% | 90% | 50% | |

| 2-Month Survival | 5 mg/kg, i.p. post-SE | 48% | 83% | 73% | |

| Neurodegeneration Score (CA1) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 66% reduction | |

| Neurodegeneration Score (CA3) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 52% reduction | |

| Neurodegeneration Score (Hilus) | 5 mg/kg, i.p. at 4, 21, 30h post-SE | - | - | 55% reduction | |

| Inflammatory Cytokine Induction | 5 mg/kg, i.p. post-SE | Substantially induced | - | ~54% reduction | |

| Glial Protein mRNA Induction | 5 mg/kg, i.p. post-SE | Substantially induced | - | ~43% reduction | |

| Blood-Brain Barrier Leakage | 5 mg/kg, i.p. post-SE | Significant leakage | Nearly eliminated | - |

Table 3: Efficacy of this compound in Rat DFP-Induced SE Model

| Outcome Measure | Treatment Protocol | Key Finding | Reference |

| Neurodegeneration (Hippocampus) | 6 doses starting 80-150 min post-SE | Significantly reduced | |

| Inflammatory Cytokine Burst | 6 doses starting 80-150 min post-SE | Blunted | |

| Microglial Activation | 6 doses starting 80-150 min post-SE | Reduced | |

| Weight Loss | 6 doses starting 80-150 min post-SE | Decreased | |

| Acute Seizure Activity | Pre-treatment or post-treatment | No alteration in behavioral seizures |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used in the evaluation of this compound.

Rodent Models of Status Epilepticus

-

Pilocarpine-Induced SE in Mice:

-

Animals: C57BL/6 mice are commonly used.

-

Procedure: To minimize peripheral cholinergic effects, mice are pre-treated with methylscopolamine and terbutaline. Thirty minutes later, seizures are induced by an intraperitoneal (i.p.) injection of pilocarpine (e.g., 280 mg/kg). The resulting status epilepticus is allowed to continue for a defined period (e.g., 60 minutes) before being terminated with a drug like pentobarbital or diazepam.

-

-

Diisopropyl Fluorophosphate (DFP)-Induced SE in Rats:

-

Animals: Adult male Sprague-Dawley rats are typically used.

-

Procedure: Rats are pre-treated with pyridostigmine bromide and atropine methylbromide. SE is then induced by an i.p. injection of the organophosphate DFP (e.g., 9.5 mg/kg). Behavioral seizures are monitored and scored.

-

Drug Administration

-

Formulation: this compound is dissolved in a vehicle, often a mixture of DMSO and saline.

-

Dosing and Route: A common dose for this compound is 5 mg/kg administered via i.p. injection.

-

Timing: Crucially, this compound is administered after the induction of SE, typically starting 2 to 4 hours after SE onset. Multiple doses are often given due to its relatively short half-life. Pre-treatment with this compound has been shown to not alter acute seizure progression.

Assessment of Efficacy

-

Behavioral Analysis: Seizure severity is scored using established scales (e.g., the Racine scale). Functional recovery is assessed through measures like weight regain and nesting behavior.

-

Histopathology: Post-mortem brain tissue is analyzed for neurodegeneration using stains like Fluoro-Jade.

-

Immunohistochemistry and Molecular Analysis: Brain sections are stained for markers of gliosis (e.g., Iba1 for microglia, GFAP for astrocytes). Levels of inflammatory cytokines and chemokines are quantified using methods like qRT-PCR.

-

Blood-Brain Barrier Integrity: The leakage of serum albumin into the brain parenchyma is measured, often by Western blot, as an indicator of BBB breakdown.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound in rodent SE models.

Conclusions and Future Directions

The preclinical data for this compound strongly support its development as an adjunctive therapy for status epilepticus. Its unique mechanism of action, targeting post-seizure neuroinflammation and neurodegeneration rather than acute seizure activity, positions it as a novel therapeutic strategy. Key findings include:

-

Significant Neuroprotection: this compound consistently reduces neuronal death in the hippocampus following SE.

-

Potent Anti-inflammatory Effects: It effectively blunts the induction of inflammatory cytokines and reduces gliosis.

-

Improved Functional Outcomes: Treatment with this compound leads to increased survival rates and accelerated functional recovery in rodent models.

Future research should continue to explore the therapeutic window of this compound, optimize dosing regimens, and evaluate its efficacy in other models of epilepsy and seizure-related brain injury. The development of next-generation EP2 antagonists with improved pharmacokinetic properties is also a promising avenue of investigation. Overall, this compound represents a compelling drug candidate with a well-defined mechanism for mitigating the devastating consequences of status epilepticus.

References

- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting prostaglandin receptor EP2 for adjunctive treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EP2 Receptor Antagonism in Neurological Recovery with TG6-10-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical component in the pathophysiology of various acute and chronic neurological disorders, contributing significantly to secondary injury and impeding functional recovery. The cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin E2 (PGE2), are key mediators of this inflammatory cascade. PGE2 exerts its effects through four G protein-coupled receptors, EP1-EP4. The EP2 receptor subtype, in particular, has emerged as a crucial transducer of pro-inflammatory and neurotoxic signals, primarily in glial cells. This document provides a comprehensive technical overview of TG6-10-1, a potent and selective small-molecule antagonist of the EP2 receptor. We detail the signaling pathways governed by EP2, present preclinical data demonstrating the efficacy of this compound in models of neurological injury, and provide detailed experimental protocols. The evidence presented herein establishes EP2 receptor antagonism, specifically with this compound, as a promising therapeutic strategy to mitigate neuroinflammation and promote neurological recovery.

Introduction to EP2 Receptor Signaling

Following a neurological insult, such as status epilepticus, stroke, or systemic inflammation, the inducible COX-2 enzyme is rapidly upregulated in brain cells, particularly neurons.[1][2] This leads to a surge in the synthesis of PGE2.[3][4] PGE2 then acts on its cognate receptors, which are widely expressed on both neurons and glia.[3]

While PGE2 signaling can have diverse effects, its action via the EP2 receptor is strongly implicated in driving detrimental neuroinflammatory processes. The EP2 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP can activate multiple downstream effectors, including the canonical Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac).

Research suggests a dichotomous role for these pathways: the cAMP-PKA-CREB axis is often associated with beneficial effects like neuroprotection and neuronal plasticity, whereas the cAMP-Epac signaling pathway is linked to pro-inflammatory and neurotoxic outcomes, especially in glial cells. Glial EP2 activation, in particular, leads to the upregulation of inflammatory mediators that contribute to secondary neuronal injury.

This compound is a potent, selective, and brain-permeable antagonist developed to specifically block this deleterious EP2 signaling cascade.

Pharmacological Profile of this compound

This compound is an analog of the earlier EP2 antagonist TG4-155, developed with a superior pharmacokinetic profile for in vivo studies. Its potency and selectivity make it a valuable tool for dissecting the role of the EP2 receptor and a promising therapeutic candidate.

Potency and Selectivity

This compound acts as a competitive antagonist at the human EP2 receptor. Its binding affinity and selectivity have been characterized in cell-based functional assays.

| Parameter | Value | Reference |

| Mechanism of Action | Competitive Antagonist | |

| Schild KB (hEP2) | 17.8 nM | |

| Selectivity vs. hEP1 | ~100-fold | |

| Selectivity vs. hEP3 | >300-fold | |

| Selectivity vs. hEP4 | >300-fold | |

| Selectivity vs. hIP | >300-fold | |

| Selectivity vs. hFP, hTP | ~25-fold | |

| Selectivity vs. hDP1 | ~10-fold |

Table 1: Potency and Selectivity of this compound.

Pharmacokinetics

Pharmacokinetic studies in mice demonstrate that this compound has properties suitable for in vivo administration, including adequate plasma half-life and brain penetration.

| Parameter | Route | Value | Reference |

| Terminal Plasma Half-life | i.p. | 1.8 hours | |

| Terminal Plasma Half-life | s.c. | 9.3 hours |

Table 2: Pharmacokinetic Properties of this compound in Mice.

Signaling Pathways and Mechanism of Action

EP2 Receptor Downstream Signaling

Activation of the EP2 receptor by PGE2 initiates a cascade that can lead to either neuroprotective or neuroinflammatory outcomes, depending on the cellular context and downstream effectors engaged. The antagonist this compound blocks the initial binding of PGE2, thereby inhibiting all subsequent downstream signaling.

Pathophysiological Role in Neurological Injury

In the context of neurological injury, the upregulation of COX-2 and PGE2 creates a neuroinflammatory environment. PGE2 acting on EP2 receptors, particularly on microglia and astrocytes, triggers a positive feedback loop, amplifying the inflammatory response and leading to secondary damage. This compound intervenes by preventing this EP2-mediated amplification.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in multiple rodent models of neurological injury, consistently demonstrating beneficial effects on survival, functional recovery, and underlying neuropathology.

Status Epilepticus (SE)

In a mouse model of pilocarpine-induced SE, systemic administration of this compound beginning 4 hours after SE onset produced a broad range of positive outcomes.

| Outcome Measure | Vehicle Control | This compound Treated | P-value | Reference |

| Survival Rate (Day 7) | ~60% | ~90% | P = 0.029 | |

| Neurodegeneration Reduction (CA1) | - | 66% reduction | P < 0.05 | |

| Neurodegeneration Reduction (CA3) | - | 52% reduction | - | |

| Neurodegeneration Reduction (Hilus) | - | 55% reduction | P < 0.01 | |

| Cytokine/Chemokine mRNA Reduction | - | Avg. 54% reduction | P < 0.05 | |

| Glial Marker mRNA Reduction | - | Avg. 43% reduction | P < 0.05 | |

| Serum Albumin Leakage (BBB) | Substantial Leakage | Nearly Eliminated | P < 0.05 |

Table 3: Efficacy of this compound in a Mouse Pilocarpine-Induced Status Epilepticus Model.

Similar neuroprotective and anti-inflammatory effects were observed in a rat model of organophosphorus (DFP)-induced SE, where this compound treatment reduced hippocampal neurodegeneration, blunted the cytokine burst, and reduced microglial activation.

Systemic Inflammation-Induced Encephalopathy

In a mouse model mimicking sepsis-associated encephalopathy using lipopolysaccharide (LPS), this compound treatment mitigated neuroinflammation and prevented long-term cognitive and affective deficits.

| Outcome Measure | LPS + Vehicle | LPS + this compound | P-value | Reference |

| Inflammatory Gene mRNA (Hippocampus) | Induced | Avg. 24.9% reduction | P = 0.0138 | |

| COX-2 Protein (Cortex) | 1.54-fold induction | 54.1% reduction | P = 0.0314 | |

| PSD-95 Protein Level (% of control) | 72.1% | 94.8% | P = 0.0033 | |

| Functional Recovery | Depressive-like behavior & memory deficit | Ameliorated | - |

Table 4: Efficacy of this compound in a Mouse LPS-Induced Systemic Inflammation Model.

Ischemic Stroke

Post-stroke treatment with this compound has been shown to be beneficial in a mouse model of transient middle cerebral artery occlusion (tMCAO). The intervention decreased neurological deficits, reduced infarct volumes, and attenuated the induction of inflammatory cytokines in the brain. These findings suggest that EP2 antagonism is a viable strategy for mitigating ischemic brain injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

General Experimental Workflow

The evaluation of a therapeutic agent like this compound in a neurological injury model typically follows a structured workflow from induction of the pathology to final analysis.

Animal Models and Drug Administration

-

Pilocarpine-Induced Status Epilepticus (Mouse): C57BL/6 mice are injected with pilocarpine (e.g., 280 mg/kg, i.p.). After 60 minutes of SE, seizures are terminated with pentobarbital (e.g., 30 mg/kg, i.p.). This compound (5 mg/kg, i.p.) or vehicle is administered in three doses, typically at 4, 21, and 30 hours after the onset of SE.

-

LPS-Induced Systemic Inflammation (Mouse): Mice receive an intraperitoneal injection of LPS (e.g., 3 mg/kg for molecular studies; 5 mg/kg for behavioral studies). For acute studies, this compound (10 mg/kg, i.p.) is administered at 0.5 and 3.5 hours post-LPS. For long-term behavioral studies, a single subcutaneous dose of this compound (10 mg/kg) is given 0.5 hours post-LPS.

-

Organophosphate-Induced SE (Rat): Adult male Sprague-Dawley rats are pre-treated with pyridostigmine bromide and atropine methylbromide, followed by diisopropyl fluorophosphate (DFP; 9.5 mg/kg, i.p.) to induce SE. A multi-dose regimen of this compound (5 mg/kg, i.p.) starting 80-150 minutes after SE onset has been shown to be effective.

In Vitro Assays

-

cAMP Accumulation Assay: To determine antagonist potency, C6 glioma cells overexpressing the human EP2 receptor are used. Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 10 minutes. Subsequently, cells are stimulated with increasing concentrations of PGE2 for 40 minutes. Intracellular cAMP levels are then measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The rightward shift of the PGE2 concentration-response curve is used to calculate the Schild KB value.

Histological and Molecular Analyses

-

Gene Expression (qRT-PCR): Brain tissue (e.g., hippocampus) is harvested at a defined time point post-insult. Total RNA is extracted, reverse transcribed to cDNA, and subjected to quantitative real-time PCR using primers for target genes (e.g., IL-1β, TNF-α, CCL2, Iba1, GFAP) and a housekeeping gene for normalization.

-

Neurodegeneration Staining (Fluoro-Jade): Four days post-insult, animals are euthanized and brains are processed for cryosectioning. Coronal brain sections are stained with Fluoro-Jade, a dye that specifically binds to degenerating neurons, allowing for quantification of cell death in specific brain regions like the hippocampus.

-

Blood-Brain Barrier Integrity (Western Blot): Brain cortical tissue is homogenized and analyzed by Western blot for the presence of serum albumin. An increase in albumin in the brain parenchyma indicates a compromised BBB. β-actin is typically used as a loading control.

Functional Recovery Assessments

A battery of behavioral tests is used to assess neurological function and recovery over time. The choice of test depends on the animal model and the specific deficits expected.

-

Nest Construction: Mice are provided with nesting material, and the quality of the nest is scored on a defined scale (e.g., 1-5) at various time points post-insult. This test assesses general well-being and complex, species-typical behavior.

-

Novel Object Recognition Test (NORT): This test evaluates learning and memory. Mice are habituated to an arena and then exposed to two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured to assess recognition memory.

-

Sucrose Preference Test: This test is used to assess anhedonia, a core symptom of depression-like behavior. Mice are given a choice between two bottles, one with water and one with a sucrose solution. A reduced preference for sucrose is indicative of a depressive-like state.

Conclusion

The selective EP2 receptor antagonist this compound represents a targeted therapeutic approach to combat the detrimental effects of neuroinflammation in neurological disorders. Preclinical data robustly demonstrate that by blocking the PGE2/EP2 signaling axis, this compound can reduce glial activation, suppress the production of inflammatory mediators, maintain blood-brain barrier integrity, protect neurons from secondary damage, and ultimately promote significant functional recovery. The evidence strongly supports the EP2 receptor as a critical node in the neuroinflammatory cascade and validates its antagonism as a promising strategy for the development of novel treatments for conditions such as status epilepticus, sepsis-associated encephalopathy, and ischemic stroke. Further investigation into this pathway and the continued development of selective antagonists like this compound are warranted.

References

- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cell-Permeable Nature of TG6-10-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3] As a cell-permeable, 3-acryl-acrylamide derivative, it has emerged as a valuable tool in neuroscience and cancer research, primarily due to its ability to cross the blood-brain barrier and modulate inflammatory signaling pathways.[1] This technical guide provides a comprehensive overview of the cell-permeable nature of this compound, its mechanism of action, and detailed experimental protocols for its use in research.

Core Properties and Mechanism of Action

This compound acts as a competitive antagonist of the EP2 receptor, a G-protein coupled receptor that is activated by PGE2. Upon activation, the EP2 receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates protein kinase A (PKA) and other downstream effectors, modulating various cellular processes including inflammation, neuronal plasticity, and cell proliferation. This compound competitively binds to the EP2 receptor, blocking PGE2-mediated signaling. Its cell-permeable nature allows it to access intracellular and transmembrane targets, making it effective in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species | Reference |

| EP2 Receptor Binding Affinity (Kb) | 17.8 nM | Human | |

| 10.5 nM | Human (in SK-N-AS cells) | ||

| EP2 IC50 | 1.75 µM (in SK-N-AS cells) | Human | |

| Selectivity over other Prostanoid Receptors | |||

| >300-fold vs. EP3, EP4, IP | Human | ||

| 100-fold vs. EP1 | Human | ||

| 25-fold vs. FP, TP | Human | ||

| 10-fold vs. DP1 | Human |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing | Reference |

| Plasma Half-life (t1/2) | ~1.6 hours | Mouse | 5 mg/kg, i.p. | |

| 1.7 hours | Rodent | |||

| 1.8 hours | Mouse | i.p. | ||

| 9.3 hours | Mouse | s.c. | ||

| 1.6 hours | Mouse | 5 mg/kg i.p. | ||

| Brain-to-Plasma Ratio | 1.6 | Mouse | 5 mg/kg, i.p. | |

| up to 1.6 | Mouse | |||

| Aqueous Solubility | 27 µM |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental application of this compound, the following diagrams are provided.

Caption: this compound competitively inhibits the EP2 receptor, blocking PGE2-induced signaling.

Caption: A typical in vivo experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is adapted from studies evaluating the antagonistic effect of this compound on PGE2-induced cAMP accumulation.

Objective: To determine the inhibitory effect of this compound on EP2 receptor activation by measuring intracellular cAMP levels.

Materials:

-

Cells expressing the human EP2 receptor (e.g., C6 glioma cells or SH-SY5Y cells).

-

Cell culture medium and supplements.

-

Prostaglandin E2 (PGE2).

-

This compound.

-

cAMP assay kit (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

-

Multi-well plates (e.g., 96-well).